MS023 - 1831110-54-3

MS023

Catalog Number: EVT-253660
CAS Number: 1831110-54-3
Molecular Formula: C17H25N3O
Molecular Weight: 287.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MS023 is a potent, selective, and cell-active small molecule inhibitor of human type I protein arginine methyltransferases (PRMTs). [] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl methionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins. [] These enzymes play important roles in various biological processes, including gene expression, cell signaling, and DNA repair. [] MS023 specifically targets type I PRMTs, which catalyze the formation of asymmetric dimethylarginine (ADMA). [, ] Among the type I PRMTs, MS023 shows activity against PRMT1, -3, -4, -6, and -8. [] Overexpression of PRMTs, particularly PRMT1, has been linked to various human diseases, including cancer. [, ] Therefore, MS023 is being investigated as a potential therapeutic agent for various cancers and other diseases. [, , , , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of MS023 is described in detail in the paper "A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases". [] The synthesis involves a multi-step process starting from commercially available materials. [] The specific details of the synthesis, including the reaction conditions, reagents, and yields, are provided in the supporting information of the publication. []

Molecular Structure Analysis

MS023 is a small molecule with a molecular weight of 406.5 g/mol. [] The structure of MS023 has been determined using X-ray crystallography and is reported in the paper "A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases". [] The crystal structure revealed that MS023 binds to the substrate binding site of PRMT6. []

Mechanism of Action

MS023 inhibits type I PRMTs by binding to the substrate binding site of the enzymes. [] This binding prevents the enzymes from interacting with their substrate proteins, thereby inhibiting their methyltransferase activity. [] The specific binding interactions between MS023 and PRMT6 have been elucidated using X-ray crystallography. [] The crystal structure revealed that MS023 forms hydrogen bonds and hydrophobic interactions with residues in the active site of PRMT6. []

Physical and Chemical Properties Analysis

The physical and chemical properties of MS023 are described in the supporting information of the paper "A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases." [] The compound is reported to be soluble in dimethyl sulfoxide (DMSO) and other organic solvents. [] Information regarding its melting point, boiling point, and other physical properties is not readily available in the provided literature.

Applications
  • Cancer Research: MS023 has shown promising anti-tumor activity in preclinical models of various cancers, including clear cell renal cell carcinoma (ccRCC), [, ] multiple myeloma, [] acute myeloid leukemia (AML), [, ] and triple-negative breast cancer (TNBC). [, ] It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and trigger apoptosis. [, ]
  • Muscular Dystrophy Research: Studies have demonstrated that MS023 can enhance the therapeutic potential of muscle stem cells (MuSCs) for treating muscular dystrophy. [] Treatment with MS023 increased the proliferation and self-renewal capacity of MuSCs while maintaining their ability to differentiate and contribute to muscle regeneration. []
  • Spinal Muscular Atrophy Research: MS023 has shown potential as a therapeutic agent for spinal muscular atrophy (SMA). [, ] Treatment with MS023 promotes SMN2 exon 7 inclusion and increases SMN protein levels, which are deficient in SMA. [, ]
  • SARS-CoV-2 Research: MS023 has demonstrated antiviral activity against SARS-CoV-2 by inhibiting the methylation of the viral nucleocapsid (N) protein. [] Methylation of the N protein is essential for viral RNA binding and suppression of stress granule formation. []
  • Hematopoiesis Research: Studies have shown that PRMT1, the primary target of MS023, plays a crucial role in regulating the self-renewal and differentiation of hematopoietic stem cells (HSCs). [] Inhibition of PRMT1 using MS023 enhances HSC self-renewal and promotes their differentiation into specific blood cell lineages. []
  • Immunotherapy Research: MS023 has shown potential for enhancing the efficacy of immunotherapy in TNBC. [] Inhibition of type I PRMTs with MS023 reshapes the tumor microenvironment, increasing the infiltration of cytotoxic T cells and promoting a more favorable immune response. []

MS094

    Compound Description: MS094 is a close analog of MS023 designed as a negative control for chemical biology studies. [] It is structurally similar to MS023 but lacks the critical chemical features required for biological activity against type I PRMTs.

    Relevance: The development of MS094 as a negative control highlights the structural specificity required for the biological activity of MS023. This close analog serves as a valuable tool to differentiate the on-target effects of MS023 from potential off-target effects in cellular and in vivo studies. []

GSK3368715

    Compound Description: GSK3368715 is another type I protein arginine methyltransferase (PRMT) inhibitor. [] Similar to MS023, it exhibits anti-tumor activity in clear cell renal cell carcinoma (ccRCC) models.

    Relevance: The use of GSK3368715 alongside MS023 in ccRCC research reinforces the potential of targeting type I PRMTs, and particularly PRMT1, as a therapeutic strategy for this cancer. [] The similar effects observed with both inhibitors further validate the role of PRMT1 as a critical dependency in ccRCC.

Talazoparib

    Compound Description: Talazoparib is a poly (ADP-ribose) polymerase (PARP) inhibitor. [] PARP inhibitors are known to be effective in treating cancers with homologous recombination (HR) deficiencies, such as those with BRCA mutations.

    Relevance: MS023 induces an HR-deficient phenotype in clear cell renal cell carcinoma (ccRCC) cells. [] This finding led researchers to investigate the synergistic potential of combining MS023 with Talazoparib. The combination demonstrated synergistic effects in vitro, significantly reducing cellular viability compared to either drug alone. []

Mitomycin C (MMC)

    Compound Description: Mitomycin C (MMC) is a clinically approved chemotherapeutic agent that induces interstrand crosslinks (ICLs) in DNA. []

    Relevance: MS023 downregulates genes crucial for ICL repair, thereby sensitizing ccRCC cells to MMC. [] This mechanistic insight prompted the investigation of MS023 and MMC combination therapy, which exhibited synergistic effects in vitro, reducing cellular viability compared to individual treatments. []

PKC412

    Compound Description: PKC412 is a FLT3 tyrosine kinase inhibitor (TKI). [] While it effectively inhibits FLT3 kinase activity, its clinical efficacy in treating MLL-r ALL has been limited.

    Relevance: MS023 was found to enhance the efficacy of PKC412 in MLL-r ALL by inhibiting FLT3 methylation, a process independent of FLT3's kinase activity. [] This finding suggests that targeting both FLT3 methylation (with MS023) and kinase activity (with PKC412) could be a more effective strategy for treating MLL-r ALL.

AC220

    Compound Description: AC220 is a potent and selective FLT3 tyrosine kinase inhibitor (TKI). [] While initially promising, its clinical efficacy is hampered by the development of resistance.

    Relevance: Combining AC220 with MS023 resulted in enhanced elimination of FLT3-ITD+ AML cells in preclinical models. [] This suggests that targeting both FLT3 methylation with MS023 and kinase activity with AC220 could overcome the limitations of TKI monotherapy.

Nusinersen

    Compound Description: Nusinersen is an antisense oligonucleotide that promotes the inclusion of exon 7 in SMN2 pre-mRNA. [] It is an approved treatment for spinal muscular atrophy (SMA).

    Relevance: MS023 demonstrated synergistic effects when combined with Nusinersen in preclinical SMA models. [] The combination treatment led to greater phenotypic improvement compared to either drug alone, suggesting a potential benefit for SMA patients.

Properties

CAS Number

1831110-54-3

Product Name

MS023

IUPAC Name

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine

Molecular Formula

C17H25N3O

Molecular Weight

287.4

InChI

InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3

InChI Key

FMTVWAGUJRUAKE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN

Synonyms

N1-((4-(4-isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.